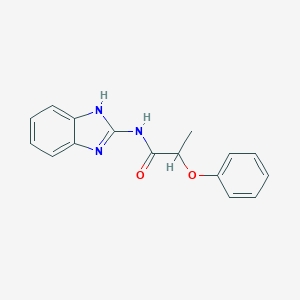
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer properties . The combination of benzimidazole with other heterocyclic moieties can provide a new approach to designing drug-like molecules .
Méthodes De Préparation
The synthesis of N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-phenoxypropanoic acid with 1H-1,3-benzodiazole-2-amine in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as a solvent . The reaction is typically carried out under mild conditions to obtain the desired product in high yields .
Analyse Des Réactions Chimiques
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, antiviral, and anticancer properties . The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide can be compared with other benzimidazole derivatives such as N-(1H-1,3-benzodiazol-2-yl)benzamide and N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide . These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C16H15N3O2 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C16H15N3O2/c1-11(21-12-7-3-2-4-8-12)15(20)19-16-17-13-9-5-6-10-14(13)18-16/h2-11H,1H3,(H2,17,18,19,20) |
Clé InChI |
UNAMILXWEJVGSO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)OC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NC1=NC2=CC=CC=C2N1)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















